molecular formula C9H9BrFNO2 B15306876 1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene

1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene

Cat. No.: B15306876
M. Wt: 262.08 g/mol
InChI Key: VUMPBDDPNAMFAJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene typically involves the following steps:

    Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitrofluorobenzene intermediate with 1,3-dibromopropane in the presence of a suitable catalyst, such as aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the bromopropyl group is oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives, such as 1-(3-azidopropyl)-2-fluoro-4-nitrobenzene.

    Reduction: Formation of 1-(3-bromopropyl)-2-fluoro-4-aminobenzene.

    Oxidation: Formation of 1-(3-bromopropyl)-2-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

    Materials Science: It can be used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and cellular

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

1-(3-bromopropyl)-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-7-3-4-8(12(13)14)6-9(7)11/h3-4,6H,1-2,5H2

InChI Key

VUMPBDDPNAMFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CCCBr

Origin of Product

United States

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